molecular formula C23H27FN2O2S B11047481 Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B11047481
M. Wt: 414.5 g/mol
InChI Key: RBLPJLVKKHGKEF-UHFFFAOYSA-N
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Description

ETHYL 4-({[4-(3-FLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that features a piperidine ring substituted with a 3-fluorophenethyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(3-FLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting piperidine with 3-fluorophenethyl bromide under basic conditions.

    Thiocarbamoylation: The piperidine derivative is then reacted with thiophosgene to introduce the carbothioyl group.

    Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the thiocarbamoylated piperidine derivative with ethyl 4-aminobenzoate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(3-FLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

ETHYL 4-({[4-(3-FLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological systems can be studied to understand its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(3-FLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the fluorophenethyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-({[4-(3-MORPHOLINOPROPYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE
  • ETHYL 4-({[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]CARBOTHIOYL}AMINO)BENZOATE

Uniqueness

ETHYL 4-({[4-(3-FLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of the 3-fluorophenethyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C23H27FN2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-[[4-[2-(3-fluorophenyl)ethyl]piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C23H27FN2O2S/c1-2-28-22(27)19-8-10-21(11-9-19)25-23(29)26-14-12-17(13-15-26)6-7-18-4-3-5-20(24)16-18/h3-5,8-11,16-17H,2,6-7,12-15H2,1H3,(H,25,29)

InChI Key

RBLPJLVKKHGKEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CCC3=CC(=CC=C3)F

Origin of Product

United States

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